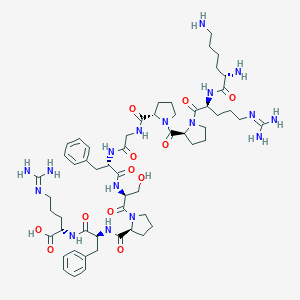

Kallidin

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H85N17O12/c57-24-8-7-18-36(58)46(76)67-37(19-9-25-63-55(59)60)51(81)73-29-13-23-44(73)53(83)72-28-11-21-42(72)49(79)65-32-45(75)66-39(30-34-14-3-1-4-15-34)47(77)70-41(33-74)52(82)71-27-12-22-43(71)50(80)69-40(31-35-16-5-2-6-17-35)48(78)68-38(54(84)85)20-10-26-64-56(61)62/h1-6,14-17,36-44,74H,7-13,18-33,57-58H2,(H,65,79)(H,66,75)(H,67,76)(H,68,78)(H,69,80)(H,70,77)(H,84,85)(H4,59,60,63)(H4,61,62,64)/t36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSKZKQBTVLYEQ-FSLKYBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H85N17O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40895018 | |

| Record name | Kallidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1188.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342-10-9 | |

| Record name | Kallidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000342109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kallidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bradykinin, N2-l-lysyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Kallidin Signaling in Neuronal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kallikrein-Kinin System (KKS) is a crucial signaling cascade involved in a myriad of physiological and pathological processes within the central nervous system (CNS), including inflammation, pain transmission, and regulation of blood flow.[1][2] Kallidin (Lys-bradykinin), a key bioactive peptide of this system, exerts its effects through the activation of two main G-protein coupled receptors (GPCRs): the constitutively expressed B2 receptor (B2R) and the inducible B1 receptor (B1R).[2][3] In neuronal cells, the activation of these receptors triggers a cascade of intracellular events that modulate neuronal excitability, synaptic plasticity, and gene expression, making the this compound signaling pathway a significant target for therapeutic intervention in various neurological disorders.[1]

This technical guide provides a comprehensive overview of the this compound signaling pathway in neuronal cells, with a focus on its core molecular mechanisms, quantitative data, detailed experimental protocols, and visual representations of the key processes.

Core Signaling Pathways

This compound, along with bradykinin (B550075), primarily activates the B2 receptor, which is coupled to both Gαq and Gαi subunits.[4] The B1 receptor, which is typically upregulated during inflammation and injury, is preferentially activated by des-Arg(10)-kallidin, a metabolite of this compound.[2][3]

B2 Receptor Signaling

Activation of the B2R by this compound initiates two primary signaling cascades through its coupling with Gαq and Gαi:

-

Gαq Pathway: The Gαq subunit activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[6] The subsequent increase in intracellular Ca2+ and the presence of DAG synergistically activate conventional and novel isoforms of Protein Kinase C (PKC), such as PKCδ and PKCε.[7]

-

Gαi Pathway: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

The activation of PLC and PKC, along with the mobilization of intracellular calcium, triggers a downstream cascade that includes the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK).[8] Activated ERK can then translocate to the nucleus to regulate gene expression by phosphorylating transcription factors such as CREB (cAMP response element-binding protein).[9][10]

B1 Receptor Signaling

The B1 receptor is also coupled to Gαq and Gαi, and its activation by des-Arg(10)-kallidin initiates similar downstream signaling events as the B2 receptor, including PLC activation, calcium mobilization, and ERK phosphorylation.[11] However, a key distinction of the B1 receptor is its inducible nature; its expression is significantly upregulated in response to inflammatory stimuli and tissue injury.[2]

Quantitative Data

The following tables summarize key quantitative parameters of the this compound signaling pathway in neuronal cells. It is important to note that specific values can vary depending on the neuronal cell type, experimental conditions, and measurement techniques. Data for bradykinin are often used as a proxy for this compound's action on the B2 receptor due to their similar binding properties.

| Ligand | Receptor | Cell Type/Tissue | Parameter | Value | Reference |

| [3H]-desArg10-[Leu9]-kallidin | B1 | Human Embryonic Fibroblasts (IMR-90) | KD | ~1.5 nM | [11] |

| This compound | B2 | Human Umbilical Vein | pKi | ~8.7 | [12] |

| Bradykinin | B2 | Guinea Pig Ileum Membranes | KD | ~5 nM | [10] |

| Agonist | Receptor | Cell Type | Parameter | Value | Reference |

| Bradykinin | B2 | Rat Trigeminal Ganglion Neurons | EC50 (for [Ca2+]i increase) | 1.0 nM | [13] |

| Lys-[Des-Arg9]BK | B1 | Rat Trigeminal Ganglion Neurons | Equilibrium-binding constant (for [Ca2+]i increase) | 0.4 nM | [13] |

Experimental Protocols

Radioligand Binding Assay for B1 and B2 Receptors

This protocol describes a method to determine the binding affinity (Ki) of this compound for its receptors in neuronal cell membranes.

Materials:

-

Neuronal cell culture or brain tissue homogenate

-

Radiolabeled ligand (e.g., [3H]-bradykinin for B2R, [3H]-desArg10-kallidin for B1R)

-

Unlabeled this compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize neuronal cells or brain tissue in lysis buffer and prepare a membrane fraction by differential centrifugation.[6]

-

Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.[14]

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[6]

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[14]

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of unlabeled this compound. Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.[14]

Measurement of Intracellular Calcium ([Ca2+]i) with Fura-2 AM

This protocol details the use of the ratiometric fluorescent dye Fura-2 AM to measure changes in intracellular calcium concentration in response to this compound stimulation.

Materials:

-

Cultured neuronal cells on glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

This compound solution

-

Fluorescence microscopy setup with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.

Procedure:

-

Dye Loading: Prepare a loading solution containing Fura-2 AM (typically 1-5 µM) and a small amount of Pluronic F-127 in HBSS.[15][16]

-

Incubation: Incubate the neuronal cells with the loading solution for 30-60 minutes at 37°C in the dark.[16]

-

Washing: Wash the cells with fresh HBSS to remove extracellular dye.

-

Imaging: Mount the coverslip on the microscope stage. Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.

-

Stimulation: Perfuse the cells with a solution containing this compound at the desired concentration.

-

Data Acquisition: Continue to acquire fluorescence images at 340 nm and 380 nm excitation.

-

Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point. An increase in this ratio indicates an increase in intracellular calcium concentration.[17]

Western Blot for ERK Phosphorylation

This protocol describes how to measure the activation of the ERK/MAPK pathway by detecting the phosphorylated form of ERK.

Materials:

-

Cultured neuronal cells

-

This compound solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat neuronal cells with this compound for various time points.

-

Cell Lysis: Lyse the cells with lysis buffer and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody against phospho-ERK1/2. Subsequently, strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

-

Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and express the level of ERK phosphorylation as the ratio of phospho-ERK to total ERK.

Downstream Effects in Neuronal Cells

The activation of the this compound signaling pathway in neurons leads to a variety of functional consequences:

-

Modulation of Ion Channels: this compound signaling can modulate the activity of various ion channels, thereby altering neuronal excitability. For instance, PKC-dependent phosphorylation can sensitize Transient Receptor Potential Vanilloid 1 (TRPV1) channels, which are involved in pain perception.[18] this compound can also modulate the function of voltage-gated sodium channels like Nav1.7 and large-conductance calcium-activated potassium (BK) channels.[12][19]

-

Regulation of Gene Expression: The activation of the ERK/MAPK pathway and subsequent phosphorylation of transcription factors like CREB can lead to changes in gene expression.[9][10] An important target gene is c-fos, an immediate early gene often used as a marker for neuronal activation.[20][21]

-

Synaptic Plasticity: By modulating intracellular calcium levels and the activity of kinases like PKC and CaMKII, this compound signaling is poised to influence synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.[22][23]

Conclusion

The this compound signaling pathway in neuronal cells is a complex and multifaceted system that plays a critical role in both normal brain function and the pathophysiology of neurological disorders. A thorough understanding of its molecular components, signaling cascades, and functional consequences is essential for the development of novel therapeutic strategies targeting this pathway. The experimental approaches outlined in this guide provide a framework for researchers to investigate the intricate details of this compound signaling and its impact on neuronal function.

References

- 1. Kinins and kinin receptors in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bradykinin, as a Reprogramming Factor, Induces Transdifferentiation of Brain Astrocytes into Neuron-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CREB: a multifaceted regulator of neuronal plasticity and protection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elimination of long-term potentiation in the hippocampus by phencyclidine and ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methods for the Analysis of Phosphoinositides and Inositol Phosphates | Springer Nature Experiments [experiments.springernature.com]

- 6. Neurotransmitter-induced inositol phosphate formation in neurons in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sympathoexcitation by Bradykinin Involves Ca2+-Independent Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bradykinin promotes neuron-generating division of neural progenitor cells through ERK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CREB transcriptional activity in neurons is regulated by multiple, calcium-specific phosphorylation events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activity-dependent CREB phosphorylation: Convergence of a fast, sensitive calmodulin kinase pathway and a slow, less sensitive mitogen-activated protein kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stable expression of human kinin B1 receptor in 293 cells: pharmacological and functional characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulation of BK Channel Function by Auxiliary Beta and Gamma Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modulation by the BK accessory β4 subunit of phosphorylation-dependent changes in excitability of dentate gyrus granule neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BK potassium channel modulation by leucine-rich repeat-containing proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 16. dreamstime.com [dreamstime.com]

- 17. researchgate.net [researchgate.net]

- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 19. Modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by protein kinase A and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. gubra.dk [gubra.dk]

- 22. BK Channels in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Long-Term Potentiation at CA3–CA1 Hippocampal Synapses with Special Emphasis on Aging, Disease, and Stress [frontiersin.org]

The Role of Kallidin in Inflammatory Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response of vascular tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. A key player in the intricate cascade of inflammatory mediators is the kallikrein-kinin system (KKS), which, upon activation, leads to the generation of potent vasoactive peptides known as kinins. Among these, kallidin (Lys-bradykinin) emerges as a crucial mediator, exerting a profound influence on the initiation and propagation of inflammatory responses. This technical guide provides an in-depth exploration of the role of this compound in inflammation, detailing its generation, signaling pathways, and physiological effects. Furthermore, it outlines key experimental protocols for its study and presents quantitative data to support a comprehensive understanding of its function.

The Kallikrein-Kinin System and this compound Generation

This compound is a decapeptide that is not stored in cells but is rapidly synthesized in response to tissue injury or inflammation. Its production is orchestrated by the kallikrein-kinin system, a cascade of plasma and tissue proteins.

The generation of this compound primarily involves the following steps:

-

Activation of Prekallikrein: In the plasma, the zymogen prekallikrein is activated to kallikrein by activated Factor XII (Hageman factor), a process often initiated by contact with negatively charged surfaces, such as exposed collagen following tissue injury.

-

Cleavage of Kininogen: Plasma kallikrein then cleaves high-molecular-weight kininogen (HMWK) to produce bradykinin (B550075). In contrast, tissue kallikrein, found in various tissues and secretions, preferentially cleaves low-molecular-weight kininogen (LMWK) to generate this compound (Lys-bradykinin).[1]

-

Conversion to Bradykinin: this compound can be subsequently converted to bradykinin by aminopeptidases, which remove the N-terminal lysine (B10760008) residue.[2]

This cascade ensures a rapid and localized production of kinins at the site of inflammation.

This compound Signaling Pathways in Inflammation

This compound exerts its pro-inflammatory effects by binding to and activating specific G protein-coupled receptors (GPCRs) on the surface of target cells. The two main receptors involved are the bradykinin B1 receptor (B1R) and the bradykinin B2 receptor (B2R).[3]

-

Bradykinin B2 Receptor (B2R): This receptor is constitutively expressed on a wide variety of cells, including endothelial cells, smooth muscle cells, and neurons.[4] this compound and bradykinin are both potent agonists of the B2 receptor.[5] Activation of B2R is primarily responsible for the acute inflammatory responses mediated by kinins.

-

Bradykinin B1 Receptor (B1R): In contrast to B2R, the expression of B1R is typically low in healthy tissues but is significantly upregulated by inflammatory stimuli such as cytokines (e.g., IL-1β) and bacterial endotoxins.[6][7] The primary endogenous ligands for B1R are the des-Arg metabolites of bradykinin and this compound (des-Arg9-bradykinin and des-Arg10-kallidin, respectively).[6] The induction of B1R expression suggests its involvement in the more chronic phases of inflammation.

Upon binding to their respective receptors, this compound and its metabolites trigger intracellular signaling cascades that lead to the classic signs of inflammation.

B2 Receptor Signaling

Activation of the B2 receptor by this compound primarily couples to Gαq and Gαi proteins, initiating the following key pathways:

-

Gαq Pathway: This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade contributes to vasodilation, increased vascular permeability, and pain.

-

Gαi Pathway: Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

The following diagram illustrates the B2 receptor signaling pathway:

B1 Receptor Signaling

The signaling pathways activated by the B1 receptor are similar to those of the B2 receptor, also involving Gαq and Gαi proteins. However, the sustained and inducible nature of B1R expression points to its role in perpetuating inflammatory responses.

Pro-Inflammatory Effects of this compound

The activation of B1 and B2 receptors by this compound and its metabolites orchestrates a range of pro-inflammatory effects:

-

Vasodilation and Increased Vascular Permeability: this compound is a potent vasodilator, causing relaxation of arteriolar smooth muscle and increasing blood flow to the site of inflammation.[4] It also increases the permeability of post-capillary venules, allowing plasma proteins and fluid to leak into the surrounding tissue, leading to edema.[8]

-

Pain (Algesia): this compound directly stimulates sensory nerve endings, contributing to the sensation of pain, a cardinal sign of inflammation.[5]

-

Leukocyte Recruitment: By increasing vascular permeability and promoting the expression of adhesion molecules on endothelial cells, this compound facilitates the migration of leukocytes, such as neutrophils, from the bloodstream into the inflamed tissue.

-

Cytokine Release: this compound can stimulate the release of other pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), from various immune cells, thereby amplifying the inflammatory cascade.

Quantitative Data on this compound in Inflammation

The following tables summarize key quantitative data related to the role of this compound in inflammatory responses.

Table 1: this compound and Kallikrein Levels in Synovial Fluid of Arthritis Patients

| Analyte | Rheumatoid Arthritis (RA) | Osteoarthritis (OA) | Reference |

| Active Tissue Kallikrein | Higher concentrations than OA | Lower concentrations than RA | |

| Total Immunoreactive Tissue Kallikrein | Similar to OA | Similar to RA | |

| Proenzyme Tissue Kallikrein | Similar to OA | Similar to RA | |

| Total Plasma Kallikrein (PK + PPK) | Median: 76 mU/g protein | Median: 60 mU/g protein |

Table 2: Binding Affinities (Ki) of this compound and Related Peptides to Bradykinin Receptors

| Ligand | Receptor | Species | Ki (nM) | Reference |

| This compound (Lys-BK) | B2 | Human | Similar affinity to Bradykinin | |

| [des-Arg10]-Kallidin | B1 | Human | 0.46 ± 0.03 | |

| [des-Arg10]-Kallidin Derivative (P03034) | B1 | Human | 16.0 ± 2.9 | |

| [des-Arg10]-Kallidin Derivative (P04158) | B1 | Human | 1.5 ± 1.9 | |

| [des-Arg10]-Kallidin Derivative (Z02090) | B1 | Human | 1.1 ± 0.8 | |

| [des-Arg10]-Kallidin Derivative (AmBF3-B9858) | B1 | Human | 0.09 ± 0.08 |

Key Experimental Protocols

The study of this compound's role in inflammation relies on a variety of in vitro and in vivo experimental models. Detailed methodologies for some of the key experiments are provided below.

Measurement of this compound by Radioimmunoassay (RIA)

Principle: This method utilizes the competition between unlabeled this compound in a sample and a known amount of radiolabeled this compound for binding to a limited amount of specific anti-kallidin antibody. The amount of radioactivity is inversely proportional to the concentration of this compound in the sample.

Detailed Methodology:

-

Sample Collection and Preparation:

-

Collect biological samples (e.g., plasma, synovial fluid) in tubes containing protease inhibitors (e.g., aprotinin) to prevent this compound degradation.

-

Centrifuge the samples to remove cellular debris.

-

Perform an extraction step, often using a C18 Sep-Pak column, to purify and concentrate the kinins.

-

-

Assay Procedure:

-

Prepare a standard curve using known concentrations of unlabeled this compound.

-

In duplicate tubes, add a fixed volume of standard or unknown sample, a specific anti-kallidin antibody, and a radiolabeled this compound tracer (e.g., ¹²⁵I-Tyr-kallidin).

-

Incubate the mixture for a specified period (e.g., 16-24 hours) at 4°C to allow for competitive binding.

-

Separate the antibody-bound and free radiolabeled this compound. This is commonly achieved by adding a second antibody (e.g., goat anti-rabbit IgG) and centrifuging to pellet the antibody complex.

-

Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.

-

-

Data Analysis:

-

Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the this compound standards.

-

Determine the concentration of this compound in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.

-

The following diagram illustrates the workflow for a this compound radioimmunoassay:

Measurement of this compound by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. This technique allows for the separation and quantification of this compound from other peptides in a biological sample.

Detailed Methodology:

-

Sample Preparation:

-

Similar to RIA, collect and process samples with protease inhibitors.

-

Perform solid-phase extraction (SPE) to clean up the sample and concentrate the kinins.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of two solvents is commonly employed, for example, Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile). The gradient is programmed to increase the concentration of Solvent B over time to elute the peptides.

-

Flow Rate: A typical flow rate is around 1 mL/min.

-

Detection: Detection can be achieved using a UV detector at a wavelength of around 214 nm. For higher sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS/MS).

-

-

Quantification:

-

Inject a known amount of a this compound standard to determine its retention time and to create a calibration curve.

-

Inject the prepared samples.

-

Identify the this compound peak in the sample chromatogram based on its retention time.

-

Quantify the amount of this compound in the sample by comparing its peak area or height to the calibration curve.

-

Carrageenan-Induced Paw Edema in Rats

Principle: This is a widely used in vivo model of acute inflammation. Subplantar injection of carrageenan, a phlogistic agent, induces a local inflammatory response characterized by edema, which can be quantified. This model is used to evaluate the anti-inflammatory effects of various compounds, including those that target the kallikrein-kinin system.

Detailed Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats are commonly used.

-

Induction of Edema:

-

Measure the initial volume of the rat's hind paw using a plethysmometer.

-

Administer the test compound (e.g., a this compound receptor antagonist) or vehicle control, typically via intraperitoneal or oral route, at a specified time before carrageenan injection.

-

Inject a 1% solution of carrageenan in saline (e.g., 0.1 mL) into the subplantar region of the right hind paw.

-

-

Measurement of Edema:

-

Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

The increase in paw volume compared to the initial volume is a measure of the edema.

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

-

Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the anti-inflammatory effect.

-

The following diagram illustrates the workflow for the carrageenan-induced paw edema model:

This compound-Induced Cytokine Release Assay

Principle: This in vitro assay measures the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from immune cells in response to stimulation with this compound. This allows for the direct assessment of this compound's ability to activate inflammatory signaling pathways in specific cell types.

Detailed Methodology:

-

Cell Culture:

-

Isolate primary immune cells (e.g., peripheral blood mononuclear cells - PBMCs) or use a relevant cell line (e.g., macrophages, endothelial cells).

-

Culture the cells in appropriate media until they are ready for the experiment.

-

-

Stimulation:

-

Treat the cells with various concentrations of this compound to determine a dose-response relationship.

-

Include a negative control (vehicle) and a positive control (e.g., lipopolysaccharide - LPS).

-

Incubate the cells for a specified period (e.g., 6, 12, or 24 hours).

-

-

Supernatant Collection:

-

After incubation, centrifuge the cell plates to pellet the cells.

-

Carefully collect the cell culture supernatant, which contains the secreted cytokines.

-

-

Cytokine Quantification:

-

Measure the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

-

-

Data Analysis:

-

Generate a standard curve for each cytokine.

-

Calculate the concentration of each cytokine in the samples.

-

Plot the cytokine concentration against the this compound concentration to visualize the dose-response relationship.

-

Conclusion

This compound is a potent pro-inflammatory peptide that plays a significant role in the pathophysiology of various inflammatory conditions. Its rapid generation at sites of tissue injury and its ability to activate B1 and B2 receptors on a multitude of cell types initiate and amplify the inflammatory cascade, leading to vasodilation, increased vascular permeability, pain, and leukocyte recruitment. A thorough understanding of the mechanisms underlying this compound's actions, facilitated by the robust experimental protocols detailed in this guide, is crucial for the development of novel therapeutic strategies aimed at modulating the kallikrein-kinin system for the treatment of inflammatory diseases. The quantitative data provided herein offer a valuable resource for researchers and drug development professionals in this endeavor.

References

- 1. Cryo-EM structures of human bradykinin receptor-Gq proteins complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Considerations for Defining Cytokine Dose, Duration, and Milieu That Are Appropriate for Modeling Chronic Low-Grade Inflammation in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The B1-agonist [des-Arg10]-kallidin activates transcription factor NF-kappaB and induces homologous upregulation of the bradykinin B1-receptor in cultured human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-Molecular-Weight Kininogen Fragments Stimulate the Secretion of Cytokines and Chemokines Through uPAR, Mac-1, and gC1qR in Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (18)F-trifluoroborate derivatives of [des-arg(10)]this compound for imaging bradykinin b1 receptor expression with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative studies of three 68Ga-labeled [Des-Arg10]this compound derivatives for imaging bradykinin B1 receptor expression with PET - PubMed [pubmed.ncbi.nlm.nih.gov]

The Kallikrein-Kinin System: A Deep Dive into its Discovery, Mechanisms, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Kallikrein-Kinin System (KKS) is a complex endogenous cascade of proteins and peptides that plays a pivotal role in a multitude of physiological and pathological processes, including inflammation, blood pressure regulation, coagulation, and pain.[1] Since its initial discovery, extensive research has unraveled the intricate network of its components and their interactions, opening avenues for therapeutic interventions in a variety of diseases. This whitepaper provides a comprehensive overview of the discovery and history of the KKS, detailed signaling pathways, key experimental protocols, and a summary of critical quantitative data to serve as a valuable resource for professionals in the field.

A Century of Discovery: Unraveling the Kallikrein-Kinin System

The journey to understanding the KKS began in 1909 when researchers observed that the injection of urine induced hypotension, a drop in blood pressure.[1][2] This observation laid the groundwork for decades of research that would systematically identify the key players in this intricate system.

A significant breakthrough came in the 1930s when Emil Karl Frey, Heinrich Kraut, and Eugen Werle discovered a substance in the pancreas that they named "kallikrein," derived from the Greek word "kallikreas" for pancreas.[1] They demonstrated that this substance, a serine protease, was responsible for the release of a potent vasoactive peptide. Around the same time, high-molecular-weight kininogen (HMWK) was identified in urine.[1]

The vasoactive peptide itself, termed bradykinin (B550075) due to its slow contractile effect on smooth muscle, was isolated and sequenced in the 1940s and 1950s . Bradykinin, a nonapeptide with the sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg, and its analogue, kallidin (Lys-bradykinin), are the principal effectors of the KKS.[1]

Subsequent research elucidated the two main branches of the KKS: the plasma kallikrein-kinin system and the tissue kallikrein-kinin system .[3] The plasma KKS is primarily involved in coagulation and inflammation, initiated by the activation of Factor XII (Hageman factor) on negatively charged surfaces.[4][5] The tissue KKS, on the other hand, is more involved in the local regulation of blood flow and organ function.[3]

The discovery of the two main receptors for kinins, the B1 and B2 receptors , in the latter half of the 20th century, provided crucial insights into the mechanisms by which these peptides exert their diverse physiological effects.[6] This has since paved the way for the development of specific receptor antagonists for therapeutic purposes.[7]

Table 1: Key Milestones in the Discovery of the Kallikrein-Kinin System

| Year | Discovery | Key Researchers |

| 1909 | Hypotensive effect of urine injection observed.[1][2] | Abelous and Bardier |

| 1928 | Term "Kallikrein" coined for a hypotensive substance from the pancreas.[8] | Frey |

| 1930s | Discovery of high-molecular-weight kininogen (HMWK) in urine.[1] | Frey, Kraut, and Werle |

| 1949 | Isolation of bradykinin from bovine plasma. | Rocha e Silva, Beraldo, and Rosenfeld |

| 1960 | Elucidation of the amino acid sequence of bradykinin. | Elliott, Lewis, and Horton |

| 1960s | Identification of plasma and tissue kallikreins as distinct enzymes. | Webster and Pierce |

| 1970s | Characterization of the contact activation system (plasma KKS). | Colman, Kaplan, and others |

| 1980s | Cloning and sequencing of genes for KKS components. | Multiple groups |

| 1980s-1990s | Identification and characterization of bradykinin B1 and B2 receptors.[6] | Regoli and others |

The Core Components and Signaling Pathways

The KKS is comprised of four main components: kallikreins, kininogens, kinins, and kininases.

-

Kallikreins: These are serine proteases that cleave kininogens to release kinins. There are two main types: plasma kallikrein and tissue kallikrein.[3]

-

Kininogens: These are the precursor proteins for kinins. High-molecular-weight kininogen (HMWK) is the primary substrate for plasma kallikrein, while low-molecular-weight kininogen (LMWK) is the main substrate for tissue kallikrein.[1][9]

-

Kinins: These are the biologically active peptides, primarily bradykinin and this compound. They exert their effects by binding to B1 and B2 receptors.[1]

-

Kininases: These are enzymes that inactivate kinins. The most notable are kininase I (carboxypeptidase N) and kininase II (angiotensin-converting enzyme, ACE).[10]

Signaling Pathways

The biological effects of kinins are mediated through their interaction with two G protein-coupled receptors (GPCRs): the B1 and B2 receptors.

B2 Receptor Signaling: The B2 receptor is constitutively expressed in a wide range of tissues and is responsible for the majority of the physiological effects of bradykinin.[7] Upon binding of bradykinin, the B2 receptor couples primarily to Gαq/11, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including vasodilation, increased vascular permeability, and pain.[7]

Caption: B2 Receptor Signaling Pathway.

B1 Receptor Signaling: Unlike the B2 receptor, the B1 receptor is typically expressed at low levels in healthy tissues but is upregulated in response to tissue injury and inflammation.[7] Its primary agonists are the des-Arg metabolites of bradykinin and this compound. Similar to the B2 receptor, the B1 receptor also couples to Gαq/11, leading to the activation of the PLC pathway and subsequent cellular responses, which are often associated with chronic inflammation and pain.[10]

Caption: B1 Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to the Kallikrein-Kinin System, providing a valuable reference for experimental design and data interpretation.

Table 2: Kinetic Constants of Human Kallikreins [9][11][12]

| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Human Urinary Kallikrein | LMW Kininogen | - | - | 1.46 x 10⁵ |

| HMW Kininogen | - | - | 8.6 x 10⁴ | |

| Human Pancreatic Kallikrein | HMW Kininogen | - | - | 8.7 x 10³ |

| Plasma Kallikrein (PKa) | HMW Kininogen (at 0°C) | 115 ± 24 | 0.0119 ± 0.0027 | - |

| HMW Kininogen (at 37°C) | 672 ± 150 | 0.133 ± 0.034 | - |

Table 3: Binding Affinities (Ki) of Ligands to Bradykinin Receptors [8][13][14]

| Receptor | Ligand | Species | Ki (nM) |

| B2 Receptor | Bradykinin | Human | 0.11 - 0.65 |

| Icatibant (Antagonist) | Human | ~1 | |

| FR173657 (Antagonist) | Human | ~2.19 | |

| B1 Receptor | des-Arg⁹-Bradykinin | Human | High Affinity (specific values vary) |

| [des-Arg¹⁰,Leu⁹]-Kallidin | Human | High Affinity (specific values vary) |

Table 4: Physiological Concentrations of KKS Components [15][16][17]

| Component | Fluid | Concentration |

| High-Molecular-Weight Kininogen (HMWK) | Human Plasma | 70 - 90 µg/mL |

| Prekallikrein | Human Plasma | ~50 µg/mL |

| Bradykinin (basal) | Human Plasma | 2.2 fmol/mL (geometric mean) |

| Bradykinin (during angioedema attack) | Human Plasma | Elevated 2 to 12-fold |

Key Experimental Protocols

Accurate measurement of the components and activity of the KKS is crucial for research and clinical applications. Below are detailed methodologies for key experiments.

Protocol 1: Plasma Kallikrein Activity Assay (Chromogenic)

This protocol describes the measurement of plasma kallikrein activity using a chromogenic substrate.[3][18][19]

Principle: Plasma kallikrein cleaves a specific chromogenic substrate, releasing p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm. The rate of pNA release is proportional to the kallikrein activity.

Materials:

-

Citrated human plasma

-

Tris buffer (0.05 M, pH 7.8)

-

Chromogenic substrate (e.g., H-D-Pro-Phe-Arg-pNA, S-2302)

-

Acetic acid (20%) or Citric acid (2%) to stop the reaction

-

Microplate reader or spectrophotometer

Procedure:

-

Sample Preparation: Collect blood into sodium citrate (B86180) tubes. Centrifuge at 2000 x g for 20 minutes at 15-25°C to obtain platelet-poor plasma. Avoid low-temperature activation of prekallikrein by keeping the plasma at 15-25°C.

-

Sample Dilution: Dilute the plasma sample 1:10 with Tris buffer.

-

Assay Reaction:

-

Pipette 200 µL of the diluted sample into a microplate well or cuvette.

-

Pre-incubate at 37°C for 3-4 minutes.

-

Add 200 µL of pre-warmed (37°C) chromogenic substrate solution.

-

Mix and incubate at 37°C for a defined period (e.g., 10 minutes).

-

-

Stopping the Reaction: Add 200 µL of 20% acetic acid or 2% citric acid to stop the enzymatic reaction.

-

Measurement: Read the absorbance at 405 nm. Prepare a plasma blank by adding the reagents in reverse order without incubation.

-

Calculation: Calculate the kallikrein-like activity based on a standard curve of pNA or using the molar extinction coefficient of pNA.

Caption: Workflow for Plasma Kallikrein Activity Assay.

Protocol 2: Measurement of Bradykinin in Plasma

This protocol outlines a method for the accurate quantification of bradykinin in plasma, which is challenging due to its low concentration and short half-life.[4][20][21]

Principle: This method involves sample stabilization, extraction, and quantification using a sensitive technique like enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS/MS).

Materials:

-

Blood collection tubes containing a protease inhibitor cocktail (including inhibitors of kininases).

-

Solid-phase extraction (SPE) cartridges.

-

Bradykinin standard.

-

EIA kit for bradykinin or LC-MS/MS system.

Procedure:

-

Sample Collection and Stabilization:

-

Collect blood directly into chilled tubes containing a protease inhibitor cocktail to prevent ex vivo generation and degradation of bradykinin.

-

Immediately centrifuge at 4°C to obtain plasma.

-

Store plasma at -80°C until analysis.

-

-

Extraction:

-

Acidify the plasma sample.

-

Apply the sample to a pre-conditioned SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute bradykinin with an appropriate solvent.

-

Dry the eluate under nitrogen.

-

-

Quantification:

-

EIA: Reconstitute the dried sample and analyze using a competitive EIA for bradykinin according to the manufacturer's instructions.

-

LC-MS/MS: Reconstitute the sample in a suitable solvent and inject it into the LC-MS/MS system. Use a stable isotope-labeled internal standard for accurate quantification.

-

-

Data Analysis: Construct a standard curve using known concentrations of bradykinin to determine the concentration in the plasma samples.

Caption: Workflow for Bradykinin Measurement in Plasma.

Protocol 3: Kininogen Cleavage Assay

This assay is used to assess the activation of the KKS by measuring the cleavage of HMWK.[22][23]

Principle: The cleavage of HMWK by kallikrein results in the generation of specific fragments (heavy chain and light chain). These fragments can be detected and quantified by Western blotting or a specific ELISA.

Materials:

-

Citrated human plasma

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibody specific for the light chain of kininogen

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Densitometry software

Procedure:

-

Sample Preparation: Prepare plasma as described in Protocol 1.

-

SDS-PAGE and Western Blotting:

-

Separate plasma proteins by SDS-PAGE under reducing conditions.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody that specifically recognizes the light chain of kininogen.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate.

-

-

Densitometry:

-

Capture the image of the Western blot.

-

Use densitometry software to quantify the intensity of the bands corresponding to intact HMWK and the cleaved light chain.

-

-

Calculation: Calculate the percentage of kininogen cleavage as: (Intensity of Cleaved Light Chain / (Intensity of Intact HMWK + Intensity of Cleaved Light Chain)) * 100.

Caption: Workflow for Kininogen Cleavage Assay.

Conclusion and Future Directions

The discovery and elucidation of the Kallikrein-Kinin System represent a significant achievement in physiology and medicine. From its humble beginnings as an observation of urine-induced hypotension, our understanding has grown to encompass a complex and multifaceted system with profound implications for health and disease. The development of sophisticated analytical techniques has enabled the precise measurement of its components and activities, furthering our ability to investigate its role in various pathologies.

Current research continues to explore the therapeutic potential of targeting the KKS.[7] The development of kallikrein inhibitors and bradykinin receptor antagonists has already led to approved treatments for conditions like hereditary angioedema.[7] Future research will likely focus on refining these therapies, exploring their application in other inflammatory and cardiovascular diseases, and uncovering further subtleties of this fascinating and vital system. This technical guide serves as a solid foundation for researchers and drug development professionals to build upon as they continue to unravel the complexities of the Kallikrein-Kinin System.

References

- 1. researchgate.net [researchgate.net]

- 2. Bradykinin specificity and signaling at GPR100 and B2 kinin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Human plasma kallikrein-kinin system: physiological and biochemical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bradykinin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Kinetic analysis of the interaction of human tissue kallikrein with single-chain human high and low molecular weight kininogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic analysis of the interaction of human tissue kallikrein with single-chain human high and low molecular weight kininogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. portlandpress.com [portlandpress.com]

- 13. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Human plasma kallikrein-kinin system: Physiological and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Plasma bradykinin in angio-oedema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. coachrom.com [coachrom.com]

- 19. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 20. Measurement of Bradykinin Formation and Degradation in Blood Plasma: Relevance for Acquired Angioedema Associated With Angiotensin Converting Enzyme Inhibition and for Hereditary Angioedema Due to Factor XII or Plasminogen Gene Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 21. brighamandwomens.org [brighamandwomens.org]

- 22. Kininogen Cleavage Assay: Diagnostic Assistance for Kinin-Mediated Angioedema Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Plasma Kallikrein Cleaved H-kininogen: An End-Point Marker for Contact Activation in vitro and ex vivo [frontiersin.org]

Kallidin's Role in Blood Pressure Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the physiological role of kallidin in the regulation of blood pressure. As a key component of the kallikrein-kinin system (KKS), this compound is a potent vasodilator that exerts its effects through a complex signaling network. This document details the biosynthesis and metabolism of this compound, its interaction with bradykinin (B550075) receptors, and the downstream signaling cascades involving nitric oxide and prostacyclin that ultimately lead to vasodilation and a reduction in blood pressure. Furthermore, this guide presents a compilation of experimental protocols for studying the effects of this compound, both in vivo and in vitro, and summarizes key quantitative data from relevant studies. The signaling pathways and experimental workflows are illustrated with detailed diagrams to facilitate a comprehensive understanding of this compound's mechanism of action and its potential as a therapeutic target in cardiovascular diseases.

Introduction: The Kallikrein-Kinin System

The kallikrein-kinin system (KKS) is a crucial endogenous metabolic cascade that plays a significant role in various physiological and pathological processes, including inflammation, blood coagulation, and the regulation of blood pressure.[1][2] The primary bioactive peptides of this system are kinins, a group of potent vasodilators that include bradykinin and this compound (also known as Lys-bradykinin).[3]

This compound is generated from low-molecular-weight kininogen (LMWK) through the enzymatic action of tissue kallikrein.[4] Once released, this compound exerts its physiological effects locally and has a short half-life, being rapidly metabolized by various kininases.[3] Its primary role in blood pressure regulation stems from its ability to induce vasodilation, thereby reducing peripheral vascular resistance.[5][6] A deficiency in the kallikrein-kinin system has been associated with the development of hypertension.[5][6]

Mechanism of Action: this compound-Mediated Vasodilation

This compound's vasodilatory effects are primarily mediated through its interaction with two distinct G protein-coupled receptors (GPCRs): the bradykinin B1 receptor (B1R) and the bradykinin B2 receptor (B2R).[5]

Bradykinin Receptors

-

B2 Receptor (B2R): This receptor is constitutively expressed in a wide range of tissues and is considered the primary mediator of the acute effects of this compound.[5] this compound is a specific agonist for the B2R.[5]

-

B1 Receptor (B1R): Under normal physiological conditions, the B1R is expressed at very low levels.[5] However, its expression is significantly upregulated in response to tissue injury and inflammation.[5] The primary agonists for the B1R are the des-Arg metabolites of bradykinin and this compound.[5]

Signaling Pathways

The binding of this compound to the B2 receptor initiates a cascade of intracellular signaling events that lead to the production of two key vasodilatory molecules: nitric oxide (NO) and prostacyclin (PGI2). The B2 receptor is coupled to both Gαq and Gαi proteins.[5]

2.2.1. Nitric Oxide (NO) Pathway

Activation of the Gαq protein by the this compound-B2R complex stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and the increased intracellular Ca2+ concentration, in complex with calmodulin, activates endothelial nitric oxide synthase (eNOS).[7][8] eNOS then catalyzes the production of NO from L-arginine. NO, a potent vasodilator, diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasorelaxation.

2.2.2. Prostacyclin (PGI2) Pathway

The activation of PLC also leads to the activation of protein kinase C (PKC) by DAG. PKC, along with the increased intracellular Ca2+, activates phospholipase A2 (PLA2). PLA2 then cleaves membrane phospholipids (B1166683) to release arachidonic acid. Cyclooxygenase (COX) enzymes metabolize arachidonic acid to prostaglandin (B15479496) H2 (PGH2), which is then converted to prostacyclin (PGI2) by prostacyclin synthase. PGI2 is a potent vasodilator and inhibitor of platelet aggregation that acts on vascular smooth muscle cells to increase cyclic adenosine (B11128) monophosphate (cAMP) levels, leading to relaxation.

Quantitative Data on this compound's Effect on Blood Pressure

The hypotensive effect of this compound is dose-dependent.[5] However, specific quantitative data varies depending on the animal model, anesthetic status, and route of administration. The following tables summarize available data from the literature.

Table 1: Effect of Intrathecal this compound on Mean Arterial Pressure (MAP) in Conscious Rats

| Dose of this compound (pmol-nmol) | Change in MAP (mmHg) | Duration of Effect | Reference |

| 0.81 pmol - 81 nmol | Transient Increase | < 10 minutes | [5] |

Note: Intrathecal administration can have complex effects on blood pressure that may not solely reflect peripheral vasodilation.

Table 2: Hypotensive Effects of this compound Analogs in Anesthetized Rabbits

| Compound | Route of Administration | Effect on Blood Pressure | Note | Reference |

| Lys-des-Arg9-BK (this compound metabolite) | Intra-arterial | Acute and transient hypotension | More potent than des-Arg9-BK | [3] |

| Sar-[D-Phe8]des-Arg9-BK (Metabolically protected analog) | Intra-arterial | Biphasic: brief hypotension followed by prolonged hypotension | [3] |

Experimental Protocols

This section outlines common experimental protocols used to investigate the effects of this compound on blood pressure and vascular tone.

In Vivo Blood Pressure Measurement in Conscious Rats

This protocol describes the continuous measurement of blood pressure in conscious, unrestrained rats using telemetry, which is considered the gold standard for minimizing stress-induced artifacts.[9]

Detailed Methodology:

-

Animal Model: Spontaneously Hypertensive Rats (SHR) are a common model for studying hypertension.[10][11] Wistar-Kyoto (WKY) rats are often used as normotensive controls.

-

Telemetry Implantation: A pressure-sensing catheter is surgically implanted into the abdominal aorta, and the transmitter body is placed in the abdominal cavity.[9]

-

Recovery: Animals are allowed to recover from surgery for at least one week to ensure stable baseline cardiovascular parameters.

-

Drug Administration: this compound or its analogs are administered, typically via a chronically implanted intravenous catheter, at various doses to establish a dose-response relationship.

-

Data Acquisition: Blood pressure, heart rate, and activity are continuously recorded using a telemetry data acquisition system.

Ex Vivo Isolated Aortic Ring Vasorelaxation Assay

This protocol is used to assess the direct effect of this compound on vascular smooth muscle tone in an isolated tissue bath.[12][13]

Detailed Methodology:

-

Tissue Preparation: The thoracic aorta is excised from a rat and cut into rings of 2-3 mm in width.[12] The endothelium may be left intact or removed to study endothelium-dependent and -independent effects.

-

Organ Bath Setup: The aortic rings are mounted between two stainless steel hooks in an organ bath filled with a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.[12]

-

Pre-contraction: The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (B352888) or KCl to induce a stable tone.

-

Drug Addition: this compound is added to the bath in a cumulative manner, and the resulting relaxation is recorded.

-

Data Analysis: The relaxation is expressed as a percentage of the pre-contraction, and a concentration-response curve is generated to determine the potency (EC50) of this compound.

Measurement of Nitric Oxide and Prostacyclin Production

The downstream effects of this compound can be quantified by measuring the production of NO and PGI2 in cell culture or tissue preparations.

-

Nitric Oxide Measurement: NO production can be assessed indirectly by measuring its stable metabolites, nitrite (B80452) and nitrate, in the supernatant using the Griess assay. Alternatively, eNOS phosphorylation at Ser1177, a marker of its activation, can be detected by Western blotting.[7][8][14]

-

Prostacyclin Measurement: PGI2 is unstable and is typically measured by quantifying its stable metabolite, 6-keto-PGF1α, using enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[15][16]

Drug Development Implications

The kallikrein-kinin system, and specifically the actions of this compound, present several potential targets for the development of novel antihypertensive therapies.

-

Kallikrein Activators: Drugs that enhance the activity of tissue kallikrein could increase the local production of this compound, leading to vasodilation and a reduction in blood pressure.

-

B2 Receptor Agonists: Development of stable and selective B2 receptor agonists could mimic the vasodilatory effects of endogenous this compound.

-

Kininase Inhibitors: Inhibitors of enzymes that degrade this compound (kininases), such as angiotensin-converting enzyme (ACE), can potentiate the hypotensive effects of endogenous kinins. Indeed, a significant part of the antihypertensive effect of ACE inhibitors is attributed to their potentiation of bradykinin and this compound.

Conclusion

This compound is a potent endogenous vasodilator that plays a significant role in the regulation of blood pressure. Its effects are mediated through the activation of bradykinin B2 receptors and the subsequent production of nitric oxide and prostacyclin. A thorough understanding of the kallikrein-kinin system and the signaling pathways of this compound is crucial for the development of novel therapeutic strategies for the management of hypertension and other cardiovascular diseases. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working in this field.

References

- 1. phoenixbiotech.net [phoenixbiotech.net]

- 2. Measurement of coronary flow reserve in isolated hearts from mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hypotensive effects of Lys-des-Arg9-bradykinin and metabolically protected agonists of B1 receptors for kinins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cardiovascular responses elicited by intrathecal kinins in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of chronic administration of antihypertensive drugs on vasodilation mediated by calcitonin gene-related peptide-containing vasodilator nerves in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bradykinin Protects Human Endothelial Progenitor Cells from High-Glucose-Induced Senescence through B2 Receptor-Mediated Activation of the Akt/eNOS Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influence of bradykinin B2 receptor and dopamine D2 receptor on the oxidative stress, inflammatory response, and apoptotic process in human endothelial cells | PLOS One [journals.plos.org]

- 9. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spontaneously hypertensive rats cholinergic hyper-responsiveness: central and peripheral pharmacological mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of blood pressure in spontaneously hypertensive rats after withdrawal of long-term treatment related to vascular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms Underlying Vasorelaxation Induced in Rat Aorta by Galetin 3,6-Dimethyl Ether, a Flavonoid from Piptadenia stipulacea (Benth.) Ducke - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Influence of bradykinin B2 receptor and dopamine D2 receptor on the oxidative stress, inflammatory response, and apoptotic process in human endothelial cells | PLOS One [journals.plos.org]

- 15. Prostacyclin Competitive ELISA Kit (EEL154) - Invitrogen [thermofisher.com]

- 16. Stimulation of vascular prostacyclin (PGI2) production by human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of Kallidin: An In-depth Technical Guide to its Interaction with B1 and B2 Receptors

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of Kallidin and its metabolite, des-Arg10-Kallidin, on the B1 and B2 kinin receptors. This document is intended for researchers, scientists, and drug development professionals interested in the kallikrein-kinin system and its therapeutic potential.

Introduction: The Kallikrein-Kinin System and its Key Effectors

The kallikrein-kinin system is a crucial signaling cascade involved in a myriad of physiological and pathological processes, including inflammation, blood pressure regulation, coagulation, and pain.[1][2] The primary effectors of this system are the kinins, a group of potent vasoactive peptides. This compound (Lys-Bradykinin) and Bradykinin (B550075) are the principal endogenous ligands for the B2 receptor, which is constitutively expressed in a wide range of tissues.[3][4][5][6][7] Upon tissue injury and inflammation, this compound is metabolized by carboxypeptidases to des-Arg10-Kallidin, which is the preferential agonist for the B1 receptor.[5][7] Unlike the B2 receptor, the B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammatory stimuli such as cytokines and endotoxins.[5][8] This differential expression and ligand specificity underscore the distinct roles these two receptors play in acute and chronic inflammatory responses.

Receptor Selectivity and Binding Affinity

The interaction of this compound and its des-Arg10 metabolite with B1 and B2 receptors is characterized by marked selectivity. This compound demonstrates a high affinity for the B2 receptor, while des-Arg10-Kallidin is a potent and selective agonist for the B1 receptor.[5][7] The binding affinities, typically determined by radioligand binding assays, are summarized in the table below.

| Ligand | Receptor | Parameter | Value (nM) | Cell Type/Tissue | Reference |

| [3H]des-Arg10-Kallidin | Human B1 | Kd | 0.4 | CHO cells | [9] |

| This compound | Human B1 | Kd | 11.7 | - | [4] |

| Bradykinin | Human B1 | Kd | 2900 | - | [4] |

| This compound | Human B2 | pKi | 9.07 | CHO cells | [10] |

| Bradykinin | Human B2 | pKi | 9.89 | CHO cells | [10] |

| des-Arg10-Kallidin | Human B1 | Ki | 1.1 ± 0.8 | CHO-K1 cells | [11] |

| des-Arg10-Kallidin | Human B1 | Ki | 1.5 ± 1.9 | CHO-K1 cells | [11] |

| des-Arg10-Kallidin | Human B1 | Ki | 16.0 ± 2.9 | CHO-K1 cells | [11] |

Signaling Pathways

Both B1 and B2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαq and Gαi proteins.[3]

Gαq-Mediated Pathway:

Activation of the Gαq subunit by agonist binding stimulates phospholipase Cβ (PLCβ).[3] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[12] The subsequent increase in intracellular Ca2+ concentration activates various downstream effectors, including protein kinase C (PKC) and calmodulin-dependent kinases, which mediate a range of cellular responses.[3][12]

References

- 1. Cryo-EM structures of human bradykinin receptor-Gq proteins complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The B1-agonist [des-Arg10]-kallidin activates transcription factor NF-kappaB and induces homologous upregulation of the bradykinin B1-receptor in cultured human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of the responses of B1 and B2 kinin receptors to agonist stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative studies of three 68Ga-labeled [Des-Arg10]this compound derivatives for imaging bradykinin B1 receptor expression with PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

How is Kallidin synthesized and released in tissues?

An In-depth Technical Guide on the Synthesis and Release of Kallidin in Tissues

Introduction

The Kallikrein-Kinin System (KKS) is a crucial enzymatic cascade involved in a myriad of physiological and pathological processes, including inflammation, blood pressure regulation, coagulation, and pain signaling.[1][2] The system's primary effector molecules are the kinins, a group of potent vasoactive peptides. This guide focuses on the tissue-level synthesis and release of this compound (also known as Lys-Bradykinin), a key decapeptide generated by the tissue branch of the KKS.[1][3] We will explore the molecular components, enzymatic reactions, regulatory mechanisms, and experimental methodologies pertinent to the study of this compound, tailored for researchers and professionals in drug development.

The Biochemical Pathway of this compound Synthesis

This compound synthesis is a targeted proteolytic event catalyzed by tissue kallikrein on its specific substrate, low-molecular-weight kininogen. This process is distinct from the plasma KKS, which primarily generates bradykinin (B550075).[4][5][6]

The Enzyme: Tissue Kallikrein (KLK1)

The central enzyme in this compound synthesis is Tissue Kallikrein (hK1), a serine protease encoded by the KLK1 gene.[7][8] It is part of a larger family of 15 kallikrein-related peptidases (KLKs) in humans, whose genes are clustered on chromosome 19q13.4.[7][8][9]

-

Synthesis and Activation: Tissue kallikreins are synthesized as inactive pre-pro-proteins that are secreted into the extracellular space.[10] The zymogen form, pro-kallikrein, is activated extracellularly via trypsin-like cleavage of its pro-peptide, a key regulatory step controlling its enzymatic activity.[9][10]

-

Specificity: As a serine protease, KLK1 exhibits specific substrate preferences. It has dual specificity, capable of both trypsin-like cleavage (after arginine or lysine) and chymotrypsin-like cleavage.[10][11] This allows it to act on various substrates, but its most significant role in the KKS is the processing of kininogen.[7][12]

The Substrate: Low-Molecular-Weight Kininogen (LMWK)

Kininogens are the precursor proteins for all kinins.[13] In the tissue compartment, the primary substrate for tissue kallikrein is Low-Molecular-Weight Kininogen (LMWK).[7][12][14]

-

Origin and Structure: LMWK is a glycoprotein (B1211001) synthesized predominantly by the liver and circulates in the plasma.[13][15] Unlike high-molecular-weight kininogen (HMWK), LMWK is not actively involved in the blood coagulation cascade.[13] Both HMWK and LMWK are produced from the same gene via alternative splicing. They share a common heavy chain and the bradykinin/kallidin domain but differ in their light chains.[14][16]

The Enzymatic Reaction and Release of this compound

The synthesis of this compound is a direct result of the enzymatic action of active tissue kallikrein on LMWK.

-

Binding: Tissue kallikrein specifically recognizes and binds to LMWK.[17]

-

Cleavage: It catalyzes the hydrolysis of two peptide bonds within the kininogen molecule to release the decapeptide this compound (Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg).[6][17][18]

-

Release: this compound is liberated into the tissue microenvironment, where it can exert its biological effects by binding to kinin receptors on nearby cells.[3][17]

Regulation of this compound Synthesis and Release

The activity of the tissue KKS is tightly controlled at multiple levels to prevent excessive kinin generation, which could lead to pathological inflammation or hypotension.

-

Zymogen Activation: As mentioned, the primary control point is the activation of pro-kallikrein to its active form, which is triggered by other proteases in the tissue environment.[10]

-

Endogenous Inhibitors: The activity of tissue kallikrein is modulated by several endogenous inhibitors.[10] A key inhibitor is Kallistatin , a serine protease inhibitor (serpin) that forms a stable complex with tissue kallikrein, neutralizing its activity.[14] Other inhibitors like α2-macroglobulin can also play a role.[10][19]

-

Local Microenvironment: Factors in the local tissue environment can influence kallikrein activity. For instance, binding to hyaluronic acid has been shown to reduce the enzymatic activity of tissue kallikrein in bronchial tissue.[20]

Quantitative Data

The following tables summarize key quantitative and qualitative data regarding the components of the this compound synthesis pathway.

Table 1: Substrate Specificity of Tissue Kallikrein 1 (KLK1)

| P1 Position Residue | Cleavage Specificity | Reference |

|---|---|---|

| Arginine (Arg) or Lysine (Lys) | Trypsin-like (High preference) | [10] |

| Tyrosine (Tyr) or Phenylalanine (Phe) | Chymotrypsin-like (Exhibits dual specificity) | [10][11] |

| P1' and P2' Positions | Negatively charged amino acids reduce hydrolysis efficiency | [21] |

| P1' Position | Strong preference for Serine (Ser) |[21] |

Table 2: Kinetic Parameters for Kallikrein Activity Assays

| Substrate | Enzyme | KM (µmol/L) | IC50 of Inhibitor (Leupeptin) | Reference |

|---|---|---|---|---|

| Z-Phe-Arg-AMC | Immobilized Kallikrein | 15.48 ± 3 | 0.85 ± 0.10 µmol/L | [22] |

| H-D-Pro-Phe-Arg-pNA (S-2302) | Plasma Kallikrein | Not specified | Not applicable |[23][24] |

Note: Kinetic parameters are highly dependent on assay conditions, and S-2302 is more commonly cited for plasma kallikrein but is also used for general kallikrein-like activity measurements.

Table 3: Characteristics of Kininogens and Their Cleavage Products

| Molecule | Synonyms | Primary Precursor For | Cleaved By | Reference |

|---|---|---|---|---|

| High-Molecular-Weight Kininogen (HMWK) | Fitzgerald factor | Bradykinin | Plasma Kallikrein | [6][25][26] |

| Low-Molecular-Weight Kininogen (LMWK) | - | This compound | Tissue Kallikrein | [1][12][14] |

| This compound | Lys-Bradykinin | - | - | [1][3] |

| Bradykinin | - | - | - |[1] |

Experimental Protocols

Studying the synthesis and release of this compound requires robust methodologies. Below are detailed protocols for key experiments.

Protocol 1: Measurement of Tissue Kallikrein Activity via Chromogenic Assay

This protocol describes a method to quantify the enzymatic activity of tissue kallikrein by measuring the cleavage of a synthetic chromogenic substrate.

Principle: Active kallikrein cleaves a specific peptide substrate, releasing a chromophore (e.g., p-nitroaniline, pNA). The rate of pNA release, measured by absorbance at 405 nm, is directly proportional to the kallikrein activity in the sample.[23][27]

Materials:

-

Tissue homogenate, cell culture supernatant, or purified tissue kallikrein

-

Assay Buffer: 0.05 M Tris, pH 7.8

-

Chromogenic Substrate: e.g., H-D-Pro-Phe-Arg-pNA (S-2302) stock solution (e.g., 0.5-1.0 mM in sterile water)

-

Stop Solution: 20% Acetic Acid

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

Procedure:

-

Sample Preparation:

-

Prepare tissue homogenates in a suitable lysis buffer and clarify by centrifugation.

-

Dilute samples (homogenates, supernatants, or purified enzyme) to the desired concentration using the Assay Buffer. It is recommended to run samples in duplicate or triplicate.

-

-

Assay Setup:

-

Pipette 50 µL of each sample, standard, and blank (Assay Buffer) into the wells of a 96-well plate.

-

Pre-warm the plate and the Substrate solution to 37°C for 5-10 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 50 µL of the pre-warmed Chromogenic Substrate solution to all wells.

-

Mix gently by tapping the plate.

-

-

Incubation:

-

Incubate the plate at 37°C. The incubation time can range from 10 to 60 minutes, depending on the enzyme activity. For kinetic assays, proceed immediately to the reading step. For endpoint assays, proceed to the stop step after a fixed time.

-

-

Reaction Termination (Endpoint Assay):

-

Stop the reaction by adding 50 µL of Stop Solution (20% Acetic Acid) to each well.

-

-

Measurement:

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Calculation:

-

Subtract the absorbance of the blank from the absorbance of the samples and standards.

-

Calculate the kallikrein activity based on a standard curve generated with purified kallikrein of known activity or by using the molar extinction coefficient of pNA.

-

Protocol 2: Principle of this compound Quantification by Radioimmunoassay (RIA)

Direct measurement of this compound in biological samples is often achieved using competitive radioimmunoassays, which offer high sensitivity and specificity.